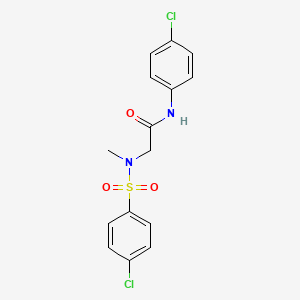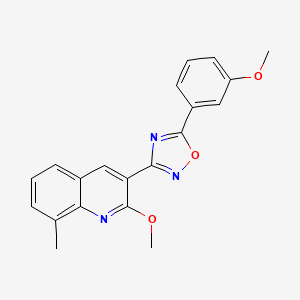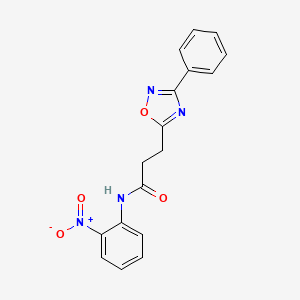
N-(2-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide, also known as NPOP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. NPOP is a highly fluorescent molecule that exhibits excellent photostability and resistance to photobleaching. These properties make it an ideal candidate for use in various imaging and labeling techniques.
Mecanismo De Acción
The mechanism of action of N-(2-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is not well understood. However, it is believed that the molecule binds to specific proteins or structures within cells, leading to its fluorescence. The exact binding sites and interactions are currently under investigation.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not appear to have any significant biochemical or physiological effects on cells or organisms. However, further studies are needed to fully understand its safety profile.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is its excellent photostability and resistance to photobleaching. This allows for long-term imaging and tracking of biological structures without the need for frequent label replacement. Additionally, this compound is highly fluorescent, making it easy to detect and visualize. However, one limitation of this compound is its relatively low quantum yield, which can limit its sensitivity in certain imaging applications.
Direcciones Futuras
There are several future directions for research involving N-(2-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide. One area of interest is the development of new imaging techniques that utilize this compound to track the movement and interactions of proteins and other biological structures in real-time. Additionally, researchers are investigating the potential therapeutic applications of this compound, including its use as a drug delivery vehicle or as a tool for targeted cancer therapy. Finally, there is ongoing research into the synthesis of new derivatives of this compound with enhanced properties, such as increased quantum yield or improved binding specificity.
Métodos De Síntesis
The synthesis of N-(2-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide involves a reaction between 2-nitrobenzaldehyde and 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide in the presence of acetic anhydride and sulfuric acid. The resulting product is then purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-(2-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has found significant applications in scientific research, particularly in the field of bioimaging. Its fluorescent properties make it an ideal candidate for labeling and imaging various biological structures, including cells, tissues, and proteins. This compound has been used to visualize the distribution and localization of proteins in cells, track the movement of cells in vivo, and monitor the progression of diseases.
Propiedades
IUPAC Name |
N-(2-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4/c22-15(18-13-8-4-5-9-14(13)21(23)24)10-11-16-19-17(20-25-16)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZJMCYBAUCZRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


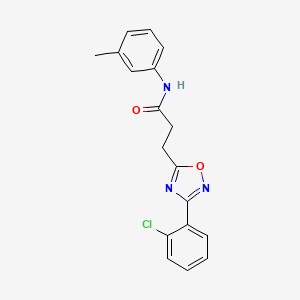
![3,4,5-triethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7719717.png)
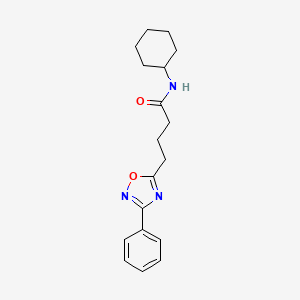
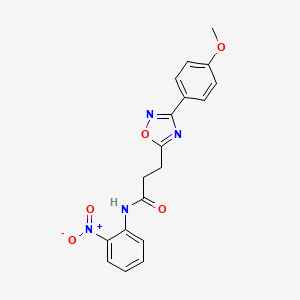
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7719734.png)


![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7719762.png)
![N-(3-chlorophenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7719764.png)


